5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of 5-amino-4-cyano-1,3-oxazoles with formamidine, urea, and formic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidative aromatization using reagents like manganese dioxide.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Condensation: Formation of oxazolo[5,4-d]pyrimidines through condensation reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) under mild conditions.
Condensation: Formamidine, urea, formic acid, and acetyl anhydride.
Major Products
Oxazolo[5,4-d]pyrimidines: Formed through condensation reactions.
Aromatic oxazoles: Resulting from oxidative aromatization.
Scientific Research Applications
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is studied for its potential as a TRPV1 antagonist and its anti-HIV activities.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been found to inhibit enzymes such as DPP-IV, which plays a role in glucose metabolism . The compound’s structure allows it to form hydrogen bonds and interact with active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Such as oxacillin and sulfamethoxazole, which have antibacterial properties.
1,3,4-Oxadiazole Derivatives: Including clemizole and etonitazene, known for their antihistaminic and analgesic activities.
Uniqueness
5-Pyridin-4-yl-1,3-oxazole-4-carboxylic acid is unique due to its combined pyridine and oxazole rings, which confer distinct electronic and steric properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
5-pyridin-4-yl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXBZMVZGQXAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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